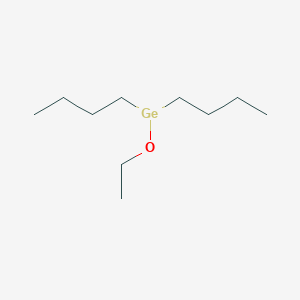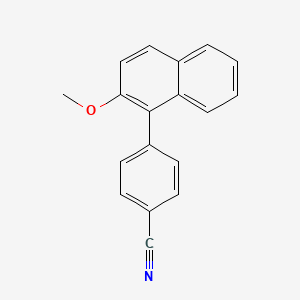
4-(Chloroethynyl)benzene-1-diazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloroethynyl)benzene-1-diazonium is an organic compound with the molecular formula C8H4ClN2+ It is a diazonium salt, which means it contains a diazonium group (-N2+) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-(Chloroethynyl)benzene-1-diazonium typically involves the diazotization of 4-(Chloroethynyl)aniline. The process includes the following steps:
Formation of Nitrous Acid: Sodium nitrite (NaNO2) is reacted with a strong acid such as hydrochloric acid (HCl) to generate nitrous acid (HNO2) in situ.
Diazotization Reaction: The 4-(Chloroethynyl)aniline is then treated with the freshly prepared nitrous acid in the presence of excess hydrochloric acid.
Industrial Production Methods
In an industrial setting, the preparation of diazonium salts like this compound is scaled up by optimizing the reaction conditions, such as temperature control, concentration of reagents, and efficient mixing. The use of continuous flow reactors can enhance the safety and efficiency of the diazotization process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloroethynyl)benzene-1-diazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles through reactions such as the Sandmeyer reaction.
Common Reagents and Conditions
Copper(I) Salts: Used in Sandmeyer reactions to replace the diazonium group with halides or cyanides.
Phenols and Aromatic Amines: Used in coupling reactions to form azo compounds.
Acids and Bases: Used to control the pH and facilitate the diazotization and coupling reactions.
Major Products Formed
4-(Chloroethynyl)chlorobenzene: Formed through substitution reactions.
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.
Wissenschaftliche Forschungsanwendungen
4-(Chloroethynyl)benzene-1-diazonium has several applications in scientific research:
Synthetic Dyes: Used in the synthesis of azo dyes, which are important in the textile industry for coloring fabrics.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of functional materials with specific properties, such as conductive polymers and photoactive compounds.
Wirkmechanismus
The mechanism of action of 4-(Chloroethynyl)benzene-1-diazonium involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium group is a good leaving group, making the compound highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenediazonium Chloride: A common diazonium salt used in similar substitution and coupling reactions.
4-(Bromoethynyl)benzene-1-diazonium: Similar to 4-(Chloroethynyl)benzene-1-diazonium but with a bromo group instead of a chloro group.
Uniqueness
This compound is unique due to the presence of both a chloro and an ethynyl group on the benzene ring, which can influence its reactivity and the types of products formed in its reactions. This combination of functional groups can lead to the formation of unique compounds with specific properties .
Eigenschaften
CAS-Nummer |
919791-65-4 |
|---|---|
Molekularformel |
C8H4ClN2+ |
Molekulargewicht |
163.58 g/mol |
IUPAC-Name |
4-(2-chloroethynyl)benzenediazonium |
InChI |
InChI=1S/C8H4ClN2/c9-6-5-7-1-3-8(11-10)4-2-7/h1-4H/q+1 |
InChI-Schlüssel |
BJPYNLNADSJLOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CCl)[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14191149.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]benzamide](/img/structure/B14191157.png)
![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene](/img/structure/B14191161.png)







![4-(Methanesulfonyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14191206.png)

![Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl-](/img/structure/B14191212.png)

